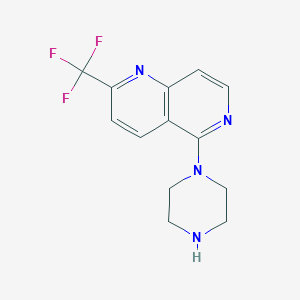

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine

説明

Structural Elucidation and Molecular Characterization

Bicyclic Naphthyridine Core: Electronic Configuration and Aromaticity

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine features a fused bicyclic system with two nitrogen atoms at positions 1 and 6 of the naphthyridine core. The aromaticity of this system is influenced by conjugation across the π-electron cloud spanning both rings. Theoretical studies on analogous 1,6-naphthyridine derivatives reveal moderate aromaticity, as evidenced by HOMA (Harmonic Oscillator Model of Aromaticity) values of 0.386, which are lower than fully aromatic systems like naphthalene (HOMA = 0.804).

The electron-deficient nature of the naphthyridine core is exacerbated by the electron-withdrawing trifluoromethyl (CF₃) group at position 2. This substituent, with a Hammett σpara value of 0.54, significantly withdraws electron density via inductive effects, thereby altering the electronic distribution within the aromatic system. The dual nitrogen atoms in the naphthyridine ring further contribute to electron deficiency, creating a conjugated system with distinct reactivity patterns.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃F₃N₄ | |

| Molecular Weight | 282.27 g/mol | |

| HOMA (Aromaticity) | 0.386 (moderate aromaticity) | |

| Hammett σpara (CF₃) | 0.54 (strong electron-withdrawing) |

Substituent Effects: Piperazine Moieties and Trifluoromethyl Group Interactions

The structural features of this compound include a piperazine substituent at position 5 and a CF₃ group at position 2. These substituents exert competing electronic and steric effects:

Piperazine Substituent :

- The piperazine ring (C₄H₁₀N₂) introduces flexibility and hydrogen-bonding potential through its secondary amine groups.

- Conformational studies on piperazine derivatives reveal chair conformations with puckering parameters (Q, θ, φ) of ~0.576 Å, 3.0°, and 282°, respectively. This conformational stability influences intermolecular interactions, such as N–H⋯O hydrogen bonds observed in related zwitterionic compounds.

Trifluoromethyl Group :

| Substituent | Electronic Effect | Steric Impact |

|---|---|---|

| CF₃ | Strong EWG (σpara = 0.54) | Minimal (compact group) |

| Piperazine | Electron-donating (via lone pairs) | Moderate (ring flexibility) |

X-ray Crystallographic Analysis and Conformational Stability

While direct crystallographic data for this compound are unavailable, insights can be drawn from structurally related compounds:

Piperazine Ring Conformation :

Trifluoromethyl Group Orientation :

| Parameter | Value/Description | Source |

|---|---|---|

| Piperazine Puckering | Q = 0.576 Å, θ = 3.0°, φ = 282° | |

| CF₃ Conformation | Staggered, strong π-backbonding |

Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures

NMR Spectroscopy

¹H NMR :

¹⁹F NMR :

| NMR Signal | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| Piperazine N–H | δ 2.5–3.5 ppm | Split (rotamers) |

| CF₃ | δ –63 ppm | Singlet |

Infrared (IR) Spectroscopy

- CF₃ Stretching : Strong absorption bands in the 1100–1200 cm⁻¹ range, with splitting due to coupling with the aromatic ring.

- Piperazine N–H Bending : Peaks at 1500–1600 cm⁻¹, overlapping with aromatic C=C vibrations.

| IR Band (cm⁻¹) | Assignment | Source |

|---|---|---|

| 1100–1200 | CF₃ symmetric/asymmetric stretches | |

| 1500–1600 | Piperazine N–H bending + C=C |

Mass Spectrometry

- Collision Cross Section (CCS) : Predicted CCS values for [M+H]⁺ and [M]⁻ ions are 165.7 Ų and 156.0 Ų, respectively, reflecting the molecule’s compact structure.

- Fragmentation : Loss of piperazine or CF₃ groups dominates, yielding ions corresponding to the naphthyridine core.

| Ion | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 283.1 | 165.7 |

| [M]⁻ | 282.1 | 156.0 |

Summary of Key Findings

- Aromaticity : Moderate aromaticity (HOMA = 0.386) due to electron withdrawal by CF₃ and nitrogen atoms.

- Substituent Interactions : CF₃’s strong EWG effect contrasts with piperazine’s electron-donating nature, creating a balance of electronic and steric influences.

- Spectroscopic Markers : Distinct CF₃ signals in ¹⁹F NMR and IR, alongside piperazine rotamer splitting in ¹H NMR.

特性

IUPAC Name |

5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4/c14-13(15,16)11-2-1-9-10(19-11)3-4-18-12(9)20-7-5-17-6-8-20/h1-4,17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBMFJKAPFQBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC3=C2C=CC(=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467888 | |

| Record name | 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890302-17-7 | |

| Record name | 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine typically involves the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of condensation reactions involving appropriate precursors such as 2-aminopyridine and β-ketoesters.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions using piperazine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced naphthyridine compounds.

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antitumor Activity

Several studies have highlighted the antitumor potential of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine. For instance:

- Case Study : A study published in Molecules demonstrated that derivatives of naphthyridines, including this compound, showed significant cytotoxicity against human cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Research Findings : In vitro studies indicated that this compound exhibited inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent .

Pharmacological Applications

The pharmacological applications of this compound are extensive:

| Application Area | Description |

|---|---|

| Antitumor Agents | Inhibits tumor growth by targeting specific pathways involved in cancer cell survival. |

| Antimicrobial Agents | Effective against a range of bacterial pathogens, potentially useful in treating infections. |

| Cardiovascular Agents | May act as antihypertensives or modulators of cardiovascular functions based on structural analogs. |

Case Studies and Research Insights

- Antitumor Mechanism : A detailed investigation into the structure-activity relationship (SAR) revealed that modifications at the piperazine moiety significantly enhance antitumor activity. The study emphasized the role of trifluoromethyl groups in increasing lipophilicity and cellular uptake .

- Antimicrobial Efficacy : Another study focused on the synthesis of various derivatives and their evaluation against resistant bacterial strains. The results indicated that certain modifications led to enhanced antimicrobial properties compared to standard antibiotics .

- Fluorine's Role in Medicinal Chemistry : Research has shown that fluorine substitution can improve metabolic stability and bioavailability. The trifluoromethyl group is particularly noted for its ability to modulate biological activity through electronic effects .

生物活性

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine (CAS No. 890302-17-7) is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article delves into its biological activity, supported by data tables, case studies, and research findings.

- Molecular Formula : C13H13F3N4

- Molecular Weight : 282.26 g/mol

- CAS Number : 890302-17-7

This compound has been identified as a potent inhibitor of various kinases, particularly within the Class I PI3-kinase family. This inhibition is crucial as PI3-kinases are involved in multiple cellular processes, including growth and proliferation. The compound shows selectivity towards certain isoforms, which may reduce off-target effects and enhance therapeutic efficacy.

Biological Assays and Findings

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several cancer cell lines. The following table summarizes key findings from various studies:

Case Studies

-

Case Study on Antitumor Activity

- A study evaluated the effect of this compound on human leukemia cells (MV4-11). The compound demonstrated an IC50 value of 0.209 μM, indicating strong antiproliferative activity. This effect was attributed to its ability to inhibit CDK4 and CDK6, which are critical in cell cycle regulation.

- Selectivity Profile

Toxicity and Safety Profile

The compound has been assessed for toxicity using various normal cell lines. In vitro toxicity evaluations indicated that while there is some cytotoxicity at higher concentrations, the compound maintains a favorable safety profile at therapeutic doses:

| Cell Line | Concentration (μg/mL) | Cell Viability (%) |

|---|---|---|

| Vero Cells | 100 | >80 |

| Vero Cells | 500 | <70 |

These results suggest that while there is potential for cytotoxicity at elevated concentrations, therapeutic doses remain effective with acceptable safety margins .

類似化合物との比較

Substituent Effects on the 1,6-Naphthyridine Core

The electronic and steric properties of substituents significantly influence the reactivity and biological activity of 1,6-naphthyridine derivatives. Below is a comparative analysis:

Key Observations:

- Trifluoromethyl vs. Chloro/Amino Groups: The -CF₃ group in the target compound provides greater electron-withdrawing effects and oxidative stability compared to -Cl or -NH₂ groups, which are prone to hydrolysis or oxidation .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine, and how can purity be optimized?

- Methodological Answer : Multi-component reactions (MCRs) under reflux conditions are widely used. For example, combining aromatic aldehydes, amines, and cyclic ketones in ethanol yields 1,6-naphthyridine derivatives with trifluoromethyl groups efficiently . Catalyst-free protocols reduce side reactions and improve yields (e.g., 80–92% yields for similar derivatives) . Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization in ethanol enhances purity. Monitor reaction progress using TLC and HPLC-MS to confirm intermediate formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm regiochemistry and substituent positions. For example, the trifluoromethyl group ( to -65 ppm in F NMR) and piperazine protons ( ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] peaks).

- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms, especially for polymorphic variants .

Q. How are preliminary biological activities of 1,6-naphthyridine derivatives assessed?

- Methodological Answer :

- Kinase Inhibition : Screen against c-Met or VEGFR-2 kinases using fluorescence-based assays (e.g., ADP-Glo™). IC values <10 μM indicate potency .

- Antiviral Testing : Perform plaque reduction assays for HSV-1 or HIV-1 in cell cultures (e.g., Vero cells), with EC values <1 μM considered promising .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., A549, HeLa) to establish selectivity indices (SI >10) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of 1,6-naphthyridine derivatives for kinase inhibition?

- Methodological Answer :

- Substituent Analysis : Introduce electron-withdrawing groups (e.g., CF) at C-2 to enhance binding to kinase ATP pockets. Cyclic urea moieties at C-7 improve c-Met inhibition (e.g., compound 150 , IC = 2.6 μM) .

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with c-Met’s hinge region (e.g., hydrogen bonding with Met1160 and hydrophobic contacts with Tyr1159) .

- In Vivo Validation : Test optimized compounds in xenograft models (e.g., BaF3-TPR-Met cells) to assess tumor growth suppression .

Q. What computational strategies predict the bioactivity of 1,6-naphthyridine derivatives against VEGFR-2?

- Methodological Answer :

- 3D-QSAR (CoMFA/CoMSIA) : Align derivatives using the most active compound as a template. Generate contour maps highlighting favorable hydrophobic (yellow) and electronegative (red) regions. Validate models with >0.7 .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors near the CF group) using e-pharmacophore tools in Discovery Studio .

- ADME Prediction : Use SwissADME to optimize logP (2–3) and topological polar surface area (<140 Ų) for blood-brain barrier penetration .

Q. How should researchers address contradictions between in vitro potency and in vivo toxicity for 1,6-naphthyridine-based candidates?

- Methodological Answer :

- Metabolic Profiling : Conduct microsomal stability assays (e.g., human liver microsomes) to identify toxic metabolites. Modify labile sites (e.g., N-methylation of piperazine reduces CYP3A4-mediated oxidation) .

- Toxicogenomics : Use RNA-seq to assess gene expression changes in hepatocytes. Overexpression of oxidative stress markers (e.g., NRF2) may indicate mitochondrial toxicity .

- Prodrug Design : Mask reactive groups (e.g., esterify carboxylic acids) to improve bioavailability and reduce off-target effects .

Q. What strategies improve reaction yields and scalability for 1,6-naphthyridine synthesis?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline) to accelerate cyclization steps .

- Flow Chemistry : Scale up MCRs in continuous flow reactors for better heat/mass transfer, achieving >90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。